Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-
Description
This compound is a propanamide derivative featuring a 7-chloro-2-quinolinyloxy phenoxy backbone and N,N-dimethyl substituents. Its molecular formula is C₂₀H₂₀ClN₂O₃, with a molecular weight of 380.84 g/mol.
Properties
CAS No. |
643753-00-8 |
|---|---|
Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-13(20(24)23(2)3)25-16-7-9-17(10-8-16)26-19-11-5-14-4-6-15(21)12-18(14)22-19/h4-13H,1-3H3 |
InChI Key |
XMYZGENZEQEEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
This method involves the introduction of the 7-chloro-2-quinolinyl group into a phenolic precursor.
Starting Material : A suitable phenol derivative is chosen.
Reagents : The reaction typically requires a chlorinating agent (e.g., thionyl chloride) and a base (e.g., sodium hydroxide).
-
- Dissolve the phenol in an organic solvent.
- Add the chlorinating agent dropwise under reflux conditions.
- The product is then purified through recrystallization or chromatography.
Coupling Reactions
The coupling of the quinoline derivative with a phenolic compound can be achieved through palladium-catalyzed reactions.
Reagents :
- A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).
- A base such as potassium carbonate.
-
- Mix the quinoline derivative with the phenolic compound in a solvent like DMF or DMSO.
- Introduce the palladium catalyst and base.
- Heat the mixture under an inert atmosphere to facilitate coupling.
- Isolate the product via filtration and purification.
Amide Formation
The final step involves forming the amide bond between the dimethylamine and the carboxylic acid derivative.
Reagents :
- Dimethylamine or its hydrochloride salt.
- A coupling agent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
-
- Combine the carboxylic acid derivative with dimethylamine in a solvent like dichloromethane.
- Add the coupling agent to activate the carboxylic acid for nucleophilic attack by dimethylamine.
- Stir under reflux conditions until completion.
- Purify using standard techniques such as column chromatography.
Summary Table of Preparation Methods
| Method | Key Steps | Main Reagents | Conditions |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Chlorination of phenol | Thionyl chloride, NaOH | Reflux in organic solvent |
| Coupling Reactions | Palladium-catalyzed coupling | Pd(PPh₃)₂Cl₂, K₂CO₃ | Heat under inert atmosphere |
| Amide Formation | Reaction of amine with carboxylic acid | Dimethylamine, EDC | Reflux in dichloromethane |
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxy or quinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenoxy derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its ability to inhibit specific enzymes.
Medicine: Investigated for its potential as an antitumor agent and its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of herbicides and other agrochemicals due to its ability to inhibit plant growth
Mechanism of Action
The mechanism of action of Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. In cancer cells, it has been shown to induce G2/M cell cycle arrest and promote apoptosis through the activation of caspases and the inhibition of cytokinesis . The compound’s ability to interact with multiple pathways makes it a versatile agent in both research and therapeutic applications .
Comparison with Similar Compounds
Key Structural Differences
The following table highlights critical structural distinctions between the target compound and analogous molecules:
Functional Implications
- Heterocyclic Group: The quinoline group in the target compound offers enhanced π-π stacking and hydrophobic interactions compared to benzoxazole (Metamifop, Fenoxaprop-ethyl) or simple phenoxy derivatives . This may improve systemic translocation in plants. Benzoxazole-containing compounds (e.g., Metamifop) are known for broad-spectrum herbicidal activity but may lack selectivity .
- Ester derivatives (e.g., Fenoxaprop-ethyl) act as prodrugs, hydrolyzing to active acids in plants, whereas amides like the target compound may directly inhibit target enzymes .
- Chloro Substitution: The 7-chloro position on quinoline in the target compound may optimize electron-withdrawing effects, stabilizing binding to ACCase enzymes. In contrast, 6-chloro on benzoxazole (Metamifop) or 4-chloro on phenoxy () alters lipophilicity and target affinity .
Biological Activity
Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature concerning its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl- can be described by its molecular formula and a molecular weight of approximately 334.79 g/mol. Its structure features a quinoline moiety which is known for various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to bactericidal effects on susceptible strains .
Anticancer Activity
Preliminary studies have also suggested that Propanamide may possess anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
These results indicate potential for further development as an anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of Propanamide against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that the compound significantly reduced bacterial counts in biofilm-forming strains, suggesting its potential use in treating infections associated with biofilms .
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which Propanamide inhibits cancer cell growth. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
